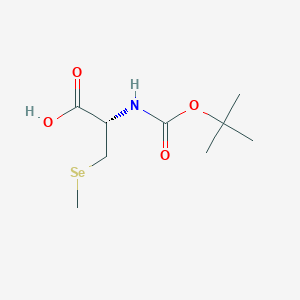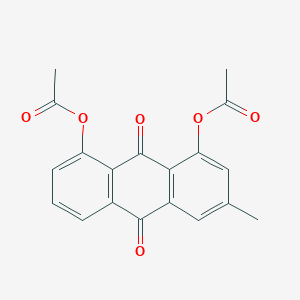![molecular formula C28H26NO4+ B13149420 7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the xanthene dye family, which is characterized by its vibrant coloration and fluorescence properties. It is often used in research due to its ability to act as a fluorescent probe.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium typically involves a multi-step process. The initial step often includes the condensation of phthalic anhydride with resorcinol in the presence of a strong acid, such as sulfuric acid, to form the xanthene core. Subsequent steps involve the introduction of the carboxyphenyl and diethylamino groups through various substitution reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various substituted xanthene derivatives.
Aplicaciones Científicas De Investigación
7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in fluorescence microscopy to stain and visualize biological specimens.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment due to its fluorescent properties.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium primarily involves its ability to absorb light and emit fluorescence. This property is due to the presence of the xanthene core, which allows the compound to act as a fluorescent probe. The molecular targets and pathways involved include interactions with various biomolecules, such as proteins and nucleic acids, which can be visualized using fluorescence microscopy.
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye in biological research.
Eosin Y: A xanthene dye used in histology for staining tissues.
Uniqueness
7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium is unique due to its specific structural features, which provide distinct absorption and emission spectra. This makes it particularly useful in applications requiring precise fluorescence detection and quantification.
Propiedades
Fórmula molecular |
C28H26NO4+ |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
[7-(2-carboxyphenyl)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-10-ylidene]-diethylazanium |
InChI |
InChI=1S/C28H25NO4/c1-3-29(4-2)18-10-13-23-25(16-18)33-27-20-14-11-19(30)15-17(20)9-12-24(27)26(23)21-7-5-6-8-22(21)28(31)32/h5-8,10-11,13-16H,3-4,9,12H2,1-2H3,(H,31,32)/p+1 |
Clave InChI |
HHQOUYQWELEIKQ-UHFFFAOYSA-O |
SMILES canónico |
CC[N+](=C1C=CC2=C(C3=C(C4=C(CC3)C=C(C=C4)O)OC2=C1)C5=CC=CC=C5C(=O)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


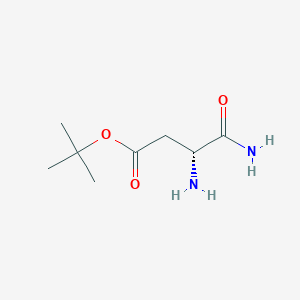

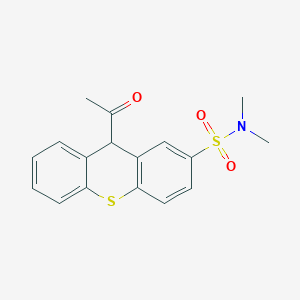
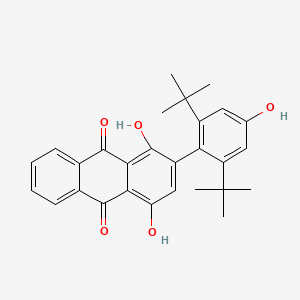
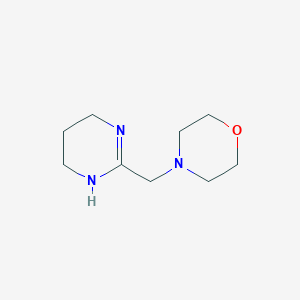
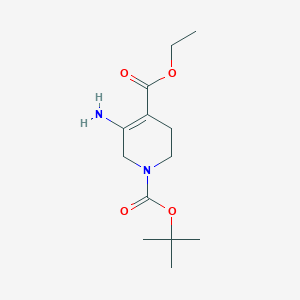
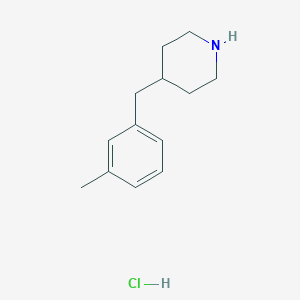
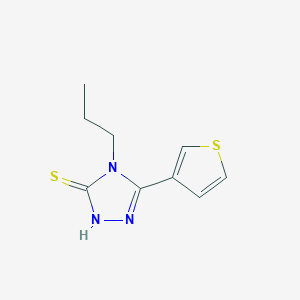


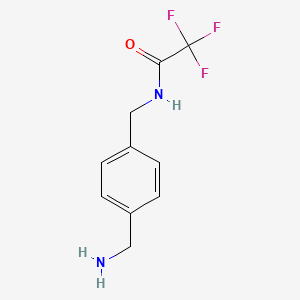
![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)
